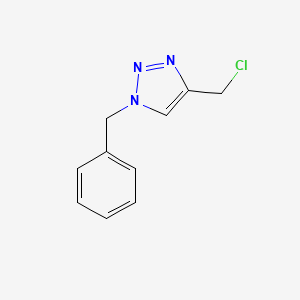

1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-4-(chloromethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEJEUQPCJMKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512636 | |

| Record name | 1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70380-29-9 | |

| Record name | 1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole synthesis from benzyl azide

An In-Depth Technical Guide to the Synthesis of 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole from Benzyl Azide

Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The core of this synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This document delves into the underlying reaction mechanisms, provides detailed, field-proven protocols for the preparation of the key precursor benzyl azide, and outlines the optimized cycloaddition reaction with propargyl chloride. Furthermore, it covers critical safety considerations, analytical characterization of the final product, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology for accessing this versatile triazole intermediate.

Introduction: The Value of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole moiety is a privileged scaffold in modern chemistry. While not found in nature, synthetic molecules incorporating this five-membered heterocycle have demonstrated a vast range of biological activities, including antibacterial, antifungal, anti-HIV, and anticancer properties[1][2]. The triazole ring acts as a rigid linker that is metabolically stable and capable of engaging in hydrogen bonding and dipole-dipole interactions, making it an excellent pharmacophore.

The target molecule, this compound, is of particular interest as a synthetic intermediate. The N-benzyl group provides lipophilicity and potential for aromatic interactions, while the 4-chloromethyl substituent serves as a reactive handle for further molecular elaboration through nucleophilic substitution reactions. This allows for the straightforward tethering of various functional groups, making it a key component in the construction of compound libraries for drug discovery and the development of functional materials[3]. The most efficient and regioselective route to this class of compounds is the Huisgen 1,3-dipolar cycloaddition, specifically its copper(I)-catalyzed variant.

Core Reaction Principles: The [3+2] Azide-Alkyne Cycloaddition

The formation of the 1,2,3-triazole ring from an organic azide and an alkyne is a classic example of a 1,3-dipolar cycloaddition.[4] This reaction class involves a 1,3-dipole (the azide) reacting with a "dipolarophile" (the alkyne) to form a five-membered ring in a concerted, pericyclic process.

Mechanistic Causality: Thermal vs. Copper-Catalyzed Cycloaddition

The original Huisgen cycloaddition requires elevated temperatures and often results in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when using asymmetric alkynes.[5] This lack of regioselectivity and the harsh conditions limit its utility.

The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by the groups of Sharpless and Meldal revolutionized triazole synthesis.[5][6] This reaction is the epitome of "click chemistry"—a set of criteria for reactions that are high-yielding, wide in scope, stereospecific, and simple to perform.[5] The copper catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and, crucially, exerts complete regiocontrol, yielding exclusively the 1,4-disubstituted isomer.[5] This is achieved by altering the mechanism from a concerted process to a stepwise pathway involving copper-acetylide intermediates.

The CuAAC Catalytic Cycle

The generally accepted mechanism for the CuAAC reaction explains its speed and regioselectivity. The process is initiated by the formation of a copper(I)-acetylide complex from the terminal alkyne (propargyl chloride). This complex then coordinates with the azide (benzyl azide), which subsequently undergoes cyclization. The resulting metallacycle intermediate then collapses to the stable triazole ring, regenerating the copper(I) catalyst for the next cycle.

Caption: The catalytic cycle of the CuAAC reaction.

Synthesis of the Key Precursor: Benzyl Azide

A reliable synthesis of the target triazole begins with high-quality benzyl azide. This precursor is readily prepared via a nucleophilic substitution (Sₙ2) reaction between a benzyl halide and an alkali metal azide.[7]

Optimized Protocol for Benzyl Azide Synthesis

This protocol is adapted from established literature procedures, prioritizing yield and safety.[8][9][10]

Materials and Reagents:

-

Benzyl bromide (or chloride)

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 equivalents) in DMSO (approx. 8 mL per 10 mmol of benzyl halide). Stir vigorously.

-

Reagent Addition: To the stirred solution, add benzyl bromide (1.0 equivalent) dropwise at room temperature. Note: Benzyl chloride can be used but may require longer reaction times or gentle heating.[8]

-

Reaction: Stir the mixture at ambient temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding water (approx. 2-3 volumes relative to the DMSO). Caution: This process can be exothermic.[8]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 2 volumes).

-

Washing: Combine the organic extracts and wash sequentially with water (2 x 1 volume) and then with brine (1 x 1 volume) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The product, benzyl azide, should be obtained as a colorless oil.

Yield: Typical yields for this procedure range from 73% to over 95%.[7][8][9]

Characterization Data for Benzyl Azide

-

¹H NMR (CDCl₃, 400 MHz): δ 7.42-7.32 (m, 5H, Ar-H), 4.35 (s, 2H, CH₂).[8]

-

¹³C NMR (CDCl₃, 100 MHz): δ 135.4 (Ar-C), 128.9 (Ar-CH), 128.3 (Ar-CH), 128.2 (Ar-CH), 54.8 (CH₂).[8]

-

IR (neat) νₘₐₓ/cm⁻¹: 2090 (strong, sharp N₃ stretch).[8]

Experimental Protocol: Synthesis of this compound

This section details the core cycloaddition reaction. The protocol utilizes an in situ generation of the Cu(I) catalyst from copper(II) sulfate and a reducing agent, a common and highly effective method.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Key Properties |

| Benzyl Azide | 133.15 | Colorless oil, potentially explosive with shock/heat |

| Propargyl Chloride (3-chloro-1-propyne) | 74.51 | Flammable, lachrymator, toxic, moisture-sensitive |

| Copper(II) Sulfate Pentahydrate | 249.68 | Blue crystalline solid |

| Sodium Ascorbate | 198.11 | Reducing agent, water-soluble |

| tert-Butanol | 74.12 | Solvent |

| Deionized Water | 18.02 | Solvent |

| Dichloromethane (DCM) | 84.93 | Extraction solvent |

| Anhydrous Sodium Sulfate | 142.04 | Drying agent |

Step-by-Step CuAAC Procedure

Caption: A streamlined workflow for the synthesis and purification.

-

Reaction Setup: In a flask, dissolve benzyl azide (1.0 eq) and propargyl chloride (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Addition: To the vigorously stirred solution, add an aqueous solution of copper(II) sulfate pentahydrate (0.02-0.05 eq).

-

Initiation: Add an aqueous solution of sodium ascorbate (0.10-0.20 eq) portion-wise. The solution should change color, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The product often precipitates out of the aqueous mixture.[3] Monitor the consumption of the starting materials by TLC.

-

Workup: Once the reaction is complete, dilute the mixture with water. If a precipitate has formed, it can be collected by filtration. Otherwise, extract the product into dichloromethane or ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a solid.

Characterization and Analysis

-

¹H NMR: Expect a singlet for the triazole proton (C₅-H) around δ 7.7-8.0 ppm. The benzylic CH₂ protons should appear as a singlet around δ 5.5-5.6 ppm. The chloromethyl CH₂ protons will be a singlet further downfield, likely around δ 4.6-4.8 ppm. The aromatic protons of the benzyl group will appear in the δ 7.3-7.4 ppm region.

-

¹³C NMR: Key signals will include the benzylic CH₂ carbon around 54 ppm, the chloromethyl CH₂ carbon, and the two triazole carbons (C₄ and C₅).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ and the characteristic isotopic pattern for a chlorine-containing compound [M+2]⁺.

Critical Safety and Handling Precautions

Chemical synthesis requires rigorous adherence to safety protocols. The reagents used in this procedure possess significant hazards.

-

Sodium Azide (NaN₃): Highly toxic and can react with acids to form explosive hydrazoic acid. It can also form explosive heavy metal azides. Handle with extreme care in a fume hood.[8]

-

Benzyl Azide: Organic azides are potentially explosive and can decompose violently upon heating or shock. While benzyl azide is relatively stable, it should be handled with care, and distillation should be avoided if possible.[15]

-

Propargyl Chloride: A flammable, toxic, and lachrymatory (tear-inducing) substance. It is also moisture-sensitive. Always handle in a well-ventilated fume hood.[16]

-

Benzyl Halides: Benzyl bromide and chloride are lachrymators and irritants.[17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][18]

Applications in Further Synthesis

The primary value of this compound lies in the reactivity of the chloromethyl group. This electrophilic center is primed for Sₙ2 reactions with a wide array of nucleophiles, allowing for the facile introduction of diverse functionalities. Examples include:

-

Amines: To form aminomethyl derivatives for biological screening.

-

Thiols: To create thioether linkages.

-

Alcohols/Phenols: To generate ether-linked compounds.

-

Azides: To install a second azide group, creating a precursor for "double-click" reactions or other transformations.

This versatility makes the title compound an invaluable platform for building molecular complexity in the fields of drug discovery and materials science.[3][19]

Conclusion

The synthesis of this compound from benzyl azide is a robust and highly efficient process underpinned by the principles of click chemistry. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition provides a regioselective and high-yielding pathway to this versatile synthetic intermediate. By following the detailed protocols for precursor synthesis and the core cycloaddition reaction outlined in this guide, and by adhering to the critical safety precautions, researchers can reliably produce this valuable building block for a wide range of scientific applications.

References

-

Redox Reaction between Benzyl Azides and Aryl aAzides: Concerted Synthesis of Aryl Nitriles and Anilines. The Royal Society of Chemistry. [Link]

-

Synthesis of benzyl azide. PrepChem.com. [Link]

-

Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Der Pharma Chemica. [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. [Link]

-

Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies. National Institutes of Health. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. ResearchGate. [Link]

-

CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

-

Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications (RSC Publishing). [Link]

-

N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. PMC - PubMed Central. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. PMC - PubMed Central. [Link]

-

1,3‐Dipolar cycloaddition reactions between 1a and 2a–da. ResearchGate. [Link]

-

1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol induces reactive oxygen species and autophagy-dependent apoptosis in both in vitro and in vivo breast cancer models. PubMed. [Link]

-

Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Illinois State Academy of Science. [Link]

-

Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Semantic Scholar. [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Semantic Scholar. [Link]

-

1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds. PMC - NIH. [Link]

- Purification of triazoles.

-

1,3-dipolar cycloaddition reactions. YouTube. [Link]

-

An improved procedure for the preparation of 1‐benzyl‐1H‐1,2,3‐triazoles from benzyl azides. ResearchGate. [Link]

-

Fig. S11 1 H NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. ResearchGate. [Link]

-

1-Benzyl-4-phenyl-1H-1,2,3-triazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]

-

Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. ResearchGate. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Triazole analog 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol induces reactive oxygen species and autophagy-dependent apoptosis in both in vitro and in vivo breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Click Chemistry [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. fishersci.com [fishersci.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. westliberty.edu [westliberty.edu]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. ilacadofsci.com [ilacadofsci.com]

An In-Depth Technical Guide to the Synthesis of 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole: A Focus on Starting Materials and Core Chemistry

Abstract

1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole is a pivotal building block in medicinal chemistry and drug development, primarily utilized as a versatile scaffold for constructing complex molecular architectures through "click chemistry". Its utility stems from the stable 1,2,3-triazole core and the reactive chloromethyl handle, which allows for further functionalization. This guide provides an in-depth exploration of the synthetic pathways leading to this compound, with a specific focus on the practical synthesis and critical considerations for its essential starting materials: benzyl azide and propargyl chloride. We will dissect the mechanistic underpinnings of each synthetic step, provide validated experimental protocols, and discuss the causality behind procedural choices to ensure reproducible and efficient synthesis.

The Strategic Importance of 1,2,3-Triazoles in Modern Chemistry

The 1,2,3-triazole moiety is a five-membered heterocycle that has become a cornerstone in various scientific disciplines, from materials science to pharmacology.[1][2] Its prevalence is largely due to its exceptional chemical stability—it is resistant to redox reactions, hydrolysis, and enzymatic degradation—and its ability to act as a rigid linker that can engage in hydrogen bonding and dipole-dipole interactions.[3] These properties make it an ideal isostere for amide bonds in peptidomimetics and a valuable component in the design of bioactive molecules, including antibacterial, antifungal, and anti-HIV agents.[4][5][6]

The synthesis of 1,4-disubstituted 1,2,3-triazoles was revolutionized by the advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[7][8][9] This reaction provides a highly efficient, regioselective, and scalable method to form the triazole ring from two key precursors: an organic azide and a terminal alkyne.[3][10] The synthesis of this compound is a classic exemplar of this powerful transformation.

Core Synthetic Strategy: A Convergent Approach

The most logical and efficient route to this compound is a convergent synthesis. This strategy involves the independent preparation of the two primary building blocks, followed by their final assembly. This approach maximizes efficiency and allows for the purification of each intermediate before the final coupling step.

Figure 1: Overall convergent synthesis strategy for this compound.

Part I: Synthesis of the Azide Precursor: Benzyl Azide

Benzyl azide serves as the 1,3-dipolar component in the Huisgen cycloaddition.[11] Its synthesis is most reliably achieved via a nucleophilic substitution reaction, a cornerstone of organic synthesis.

Causality of Experimental Choice: The Sₙ2 Pathway

The synthesis of benzyl azide from a benzyl halide (bromide or chloride) and sodium azide is a classic Sₙ2 reaction.[12] Several factors make this pathway highly effective:

-

Potent Nucleophile: The azide anion (N₃⁻) is an excellent nucleophile.

-

Primary Benzylic Substrate: Benzyl halides are primary halides, which are sterically unhindered, favoring the backside attack characteristic of the Sₙ2 mechanism. The adjacent phenyl ring further stabilizes the transition state, accelerating the reaction.[13]

-

No Competing Elimination: The substrate lacks β-hydrogens, completely precluding any competing E2 elimination reactions.[13]

-

Solvent Choice: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are ideal. They effectively solvate the sodium cation while leaving the azide anion relatively "bare" and highly nucleophilic, thus increasing the reaction rate.[12]

Figure 2: Simplified Sₙ2 mechanism for the synthesis of benzyl azide.

Quantitative Data: Benzyl Azide Synthesis

The reaction conditions can be optimized for high yield and efficiency. Below is a summary of reported protocols.

| Benzyl Halide (mmol) | Sodium Azide (mmol) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 16.84 | 25.26 | DMSO | Ambient | Overnight | 73 | [14] |

| 55.0 | 55.0 | DMSO | Room Temp. | Overnight | 94 | [12][15] |

| 584 | 1169 | DMSO | Room Temp. | 5 h | 99 | [12] |

| 158.4 | 190.7 | DMF/Water | Room Temp. | - | 92 | [13] |

Validated Experimental Protocol: Benzyl Azide from Benzyl Bromide

This protocol is adapted from established and high-yielding procedures.[12][14][15]

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.5 equivalents).

-

Dissolution: Add anhydrous DMSO to the flask and stir vigorously until the sodium azide is fully dissolved.

-

Reactant Addition: To the stirred solution, add benzyl bromide (1.0 equivalent) dropwise. An exotherm may be observed.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cautiously quench the reaction by slowly adding deionized water. This process can be exothermic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 portions).

-

Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove residual DMSO and salts.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield benzyl azide as a colorless oil. The product is often of sufficient purity for the next step without further purification.

Critical Safety Note: Sodium azide is acutely toxic and can form explosive heavy metal azides. Organic azides, particularly low molecular weight ones, are potentially explosive and should be handled with care, avoiding heat, shock, and friction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[13]

Part II: Synthesis of the Alkyne Precursor: Propargyl Chloride

Propargyl chloride (3-chloro-1-propyne) is the dipolarophile in this synthesis. It is a highly reactive and valuable intermediate for introducing the propargyl group.[16]

Causality of Experimental Choice: Chlorination of Propargyl Alcohol

The conversion of propargyl alcohol to propargyl chloride is typically achieved by reaction with a chlorinating agent like phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂).[16][17]

-

Mechanism with PCl₃: The reaction proceeds through the formation of a phosphite ester intermediate. The chloride ion then acts as a nucleophile, attacking the electrophilic carbon and displacing the leaving group to form the alkyl chloride.[17]

-

Mechanism with SOCl₂: The alcohol attacks the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. In the presence of a base like pyridine, the mechanism proceeds via an Sₙ2 pathway, where the chloride ion released from the pyridinium hydrochloride intermediate attacks the carbon atom.[16] The choice of reagent often depends on availability and desired workup conditions, as the byproducts differ (phosphorous acid vs. SO₂ and HCl).

Validated Experimental Protocol: Propargyl Chloride from Propargyl Alcohol

This protocol is adapted from a procedure utilizing phosphorus trichloride.[16][17]

Materials:

-

Propargyl alcohol

-

Phosphorus trichloride (PCl₃)

-

Pyridine

-

Kerosene (or other inert high-boiling solvent)

-

Reaction flask with reflux condenser, dropping funnel, magnetic stirrer

-

Cooling bath (ice-water)

-

Distillation apparatus

Procedure:

-

Setup: In a reaction flask equipped with a reflux condenser and magnetic stirrer, add kerosene and phosphorus trichloride (PCl₃).

-

Cooling: Cool the mixture in an ice bath to below 10 °C with continuous stirring.

-

Reactant Preparation: In a separate beaker, prepare a mixture of propargyl alcohol and pyridine.

-

Slow Addition: Slowly add the propargyl alcohol/pyridine mixture dropwise to the cooled PCl₃ solution via a dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 15 °C. This addition typically takes several hours.

-

Reaction: After the addition is complete, allow the reaction to continue stirring in the cooling bath for an additional hour.

-

Warming: Remove the cooling bath and allow the mixture to slowly warm to 40 °C. Maintain this temperature for one hour.

-

Isolation: Set up the apparatus for distillation and carefully distill the mixture, collecting the fraction that boils between 54-60 °C. This fraction contains the propargyl chloride product.

Critical Safety Note: Propargyl chloride is a toxic and lachrymatory compound. Phosphorus trichloride and thionyl chloride are highly corrosive and react violently with water. All manipulations must be performed in a well-ventilated fume hood with appropriate PPE.

Part III: The "Click" Assembly: The CuAAC Reaction

With both starting materials in hand, the final step is the regioselective formation of the 1,2,3-triazole ring.

Causality of Experimental Choice: The Power of Copper Catalysis

The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and produces a mixture of 1,4- and 1,5-disubstituted regioisomers.[18][19] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) overcomes these limitations entirely.[8][9]

-

Mechanism: The reaction is believed to proceed via a catalytic cycle where the copper(I) species first coordinates with the terminal alkyne to form a copper acetylide. This intermediate then reacts with the azide, passing through a six-membered copper-containing intermediate before reductive elimination yields the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst.[8]

-

Regioselectivity: This mechanism exclusively forms the 1,4-disubstituted isomer, which is a significant advantage for applications where precise molecular geometry is critical.[8][20]

-

Mild Conditions: The reaction typically proceeds at room temperature in benign solvents, often including water, and is tolerant of a wide range of functional groups.[9][21]

Figure 3: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Validated Experimental Protocol: Synthesis of this compound

This one-pot protocol generates the Cu(I) catalyst in situ from a Cu(II) salt and a reducing agent.

Materials:

-

Benzyl azide

-

Propargyl chloride

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system: e.g., tert-Butanol/Water (1:1) or DMSO

-

Reaction vessel, magnetic stirrer

Procedure:

-

Setup: To a reaction vessel, add benzyl azide (1.0 equivalent) and propargyl chloride (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O).

-

Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of copper(II) sulfate (approx. 0.05 equivalents) and sodium ascorbate (approx. 0.10 equivalents).

-

Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. A color change is typically observed as Cu(I) is formed.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours to overnight. Monitor by TLC.

-

Workup & Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine. Dry the solution over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.

Conclusion

The synthesis of this compound is a robust and highly illustrative example of modern organic synthesis, relying on the power and predictability of the CuAAC reaction. Success in this synthesis is predicated on the careful and safe preparation of the two key starting materials, benzyl azide and propargyl chloride. By understanding the mechanisms behind each transformation—from the Sₙ2 formation of the azide to the copper-catalyzed cycloaddition—researchers can confidently and efficiently produce this valuable chemical intermediate, paving the way for further discoveries in drug development and materials science.

References

-

Organic Chemistry Portal. (n.d.). Benzyl azide synthesis by azidonation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The reaction mechanism of the azide–alkyne Huisgen cycloaddition. Retrieved from [Link]

-

American Chemical Society Publications. (2012). Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations. Organic Letters. Retrieved from [Link]

-

Study.com. (n.d.). Huisgen Cycloaddition: Mechanism & Overview. Retrieved from [Link]

-

Grokipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

-

Labinsights. (2024). Preparation of Propargyl Chloride and its Application in Electroplating. Retrieved from [Link]

-

Thieme. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. SynOpen. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]

-

Frontiers Media S.A. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved from [Link]

-

YouTube. (2021). synthesis of benzyl azide & azide safety - laboratory experiment. ChemHelp ASAP. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

-

SciSpace. (n.d.). The Reaction Mechanism of the Azide-Alkyne Huisgen Cycloaddition. Retrieved from [Link]

-

National Institutes of Health. (2018). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds. Retrieved from [Link]

-

Frontiers Media S.A. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications. Retrieved from [Link]

-

Beilstein Journals. (2018). Copper(I)-catalyzed tandem reaction: synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane, and alkynes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

American Chemical Society Publications. (2018). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US2683179A - Preparation of propargyl chloride.

-

Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

- Google Patents. (n.d.). US2926204A - Method of making propargyl chloride.

- Google Patents. (n.d.). US6291731B1 - Continuous method for producing propargyl chloride.

-

Royal Society of Chemistry. (n.d.). A straightforward and sustainable synthesis of 1,4-disubstituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide–alkyne cycloaddition (CuAAC). Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Retrieved from [Link]

-

Journal of Chemistry and Technologies. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

-

PubMed. (2015). 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol induces reactive oxygen species and autophagy-dependent apoptosis in both in vitro and in vivo breast cancer models. International Journal of Biochemistry & Cell Biology. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Semantic Scholar. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). An improved procedure for the preparation of 1‐benzyl‐1H‐1,2,3‐triazoles from benzyl azides. Retrieved from [Link]

- Google Patents. (n.d.). US4269987A - Purification of triazoles.

-

PubMed Central. (n.d.). Application of triazoles in the structural modification of natural products. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 6. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]

- 10. BJOC - Copper(I)-catalyzed tandem reaction: synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane, and alkynes [beilstein-journals.org]

- 11. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. labinsights.nl [labinsights.nl]

- 18. grokipedia.com [grokipedia.com]

- 19. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 20. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. A straightforward and sustainable synthesis of 1,4-disubstituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide–alkyne cycloaddition (CuAAC) - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Mechanism of 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole

Preamble: The Ascendancy of the 1,2,3-Triazole Scaffold in Modern Drug Discovery

The 1,2,3-triazole moiety has firmly established itself as a "privileged" scaffold in medicinal chemistry.[1][2] These five-membered aromatic heterocycles, while absent in nature, exhibit a unique combination of physicochemical properties that make them exceptionally valuable in drug design.[1][2] Their remarkable stability, capacity for hydrogen bonding, and significant dipole moment allow them to act as effective bioisosteres for amide bonds, a ubiquitous feature in biological systems.[1] This has led to the incorporation of the 1,2,3-triazole ring into a host of approved therapeutics, spanning antibacterials like tazobactam to anticancer agents such as carboxyamidotriazole.[1][3]

The prominence of this scaffold is inextricably linked to the development of the Huisgen 1,3-dipolar cycloaddition, particularly its copper(I)-catalyzed variant (CuAAC), often lauded as the quintessential "click chemistry" reaction.[1][4] This reaction provides a highly efficient, regioselective, and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

This guide provides an in-depth examination of the synthesis of a key triazole building block, 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole . We will dissect the core mechanisms, explain the causality behind experimental choices, and provide field-proven protocols for its preparation.

Section 1: Global Synthetic Strategy

The formation of this compound is most efficiently achieved via a robust two-step sequence. This strategy leverages the power of click chemistry to construct the core heterocyclic ring with precise regiocontrol, followed by a standard functional group transformation to install the reactive chloromethyl handle.

-

Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Synthesis of the intermediate, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, from benzyl azide and propargyl alcohol.

-

Step 2: Chlorination : Conversion of the primary alcohol in the intermediate to the corresponding alkyl chloride using thionyl chloride (SOCl₂).

Figure 1: Overall two-step synthetic workflow.

Section 2: The Core Directive - Forging the Triazole Ring via CuAAC

Mechanistic Underpinnings: From Huisgen to Sharpless

The thermal 1,3-dipolar cycloaddition between an azide and an alkyne, first extensively studied by Rolf Huisgen, is a powerful tool for forming five-membered heterocycles.[5][6] However, this thermal process suffers from two significant drawbacks: it requires high temperatures and, more critically, it often produces a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and reducing yields of the desired product.[4][7]

The introduction of a copper(I) catalyst by Sharpless and Meldal revolutionized this transformation. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds rapidly at room temperature and, most importantly, is exquisitely regioselective, yielding exclusively the 1,4-disubstituted triazole.[7][8] This dramatic rate acceleration (10⁷ to 10⁸ fold over the uncatalyzed reaction) and specificity stem from a fundamentally different, stepwise mechanism.[7]

The CuAAC Catalytic Cycle

DFT calculations and kinetic studies have illuminated a multi-step catalytic cycle, often involving a dinuclear copper species.[7][8][9]

-

Copper(I) Acetylide Formation : The cycle begins with the coordination of Cu(I) to the terminal alkyne (propargyl alcohol). This coordination significantly increases the acidity of the terminal proton, allowing for its removal by a mild base to form a highly nucleophilic copper(I) acetylide complex.[4][8]

-

Azide Coordination & Complexation : The organic azide (benzyl azide) coordinates to a second copper center, activating it for nucleophilic attack. This brings the two reactive partners into close proximity within a ternary complex.[4][10]

-

Cyclization : The terminal nitrogen of the activated azide attacks the internal carbon of the copper acetylide. This is the key bond-forming step, leading to a six-membered copper metallacycle intermediate.[7]

-

Ring Contraction & Aromatization : The metallacycle undergoes rearrangement and ring contraction to form the more stable five-membered triazolyl-copper intermediate.

-

Protonolysis : The C-Cu bond is cleaved by a proton source (often the alcohol solvent or trace water), releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst for the next cycle.

Figure 2: Simplified catalytic cycle for the CuAAC reaction.

Experimental Protocol: Synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

This protocol is a self-validating system, designed for robustness and high yield.

Materials:

-

Benzyl azide (1.0 eq)

-

Propargyl alcohol (1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium L-ascorbate (0.10 eq)

-

Solvent: tert-Butanol/Water (1:1 v/v)

Procedure:

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl azide and propargyl alcohol in the t-BuOH/H₂O solvent mixture.

-

Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium L-ascorbate.

-

Initiation: Add the CuSO₄ solution to the reaction mixture, followed by the dropwise addition of the sodium L-ascorbate solution. A color change to a yellow/orange suspension is typically observed as Cu(II) is reduced to the active Cu(I) species.[7][11]

-

Reaction: Stir the reaction vigorously at room temperature. The causality for using sodium ascorbate is twofold: it reduces Cu(II) to the catalytically active Cu(I) state and prevents oxidative homocoupling of the alkyne, a common side reaction.[11]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Workup: Upon completion, add aqueous ammonia solution to the flask and stir for 30 minutes. The ammonia complexes with the copper catalyst, facilitating its removal. Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is often of high purity but can be further purified by recrystallization from ethyl acetate/hexanes to yield the product as a white solid.

Section 3: The Final Transformation - Installing the Chloro- Handle

Mechanistic Insights: SOCl₂ and the SN2 Pathway

Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary and secondary alcohols into alkyl chlorides.[12][13] The reaction's success is driven by the formation of gaseous byproducts (SO₂ and HCl), which escape the reaction medium and drive the equilibrium towards the product according to Le Châtelier's principle.[13]

The mechanism proceeds in two key stages:

-

Formation of Alkyl Chlorosulfite: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of SOCl₂. A proton transfer and loss of a chloride ion results in the formation of a reactive intermediate, an alkyl chlorosulfite (RO-SOCl).[12] This step effectively converts the poor hydroxyl leaving group into a much better chlorosulfite leaving group.

-

Nucleophilic Substitution: The chloride ion (Cl⁻) generated in the first step then acts as a nucleophile. For a primary, non-hindered alcohol like our triazole intermediate, this proceeds via a classic SN2 mechanism . The chloride attacks the carbon atom bearing the chlorosulfite group from the backside, leading to inversion of stereochemistry (though not relevant for this achiral substrate) and displacing the leaving group, which fragments into stable sulfur dioxide gas (SO₂) and another chloride ion.[14]

Note: In the absence of a base like pyridine, secondary alcohols can sometimes react via an SNi (substitution nucleophilic internal) mechanism with retention of stereochemistry. However, for primary substrates, the SN2 pathway is dominant.[12][15]

Figure 3: Mechanism of chlorination using thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound

CAUTION: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood under anhydrous conditions.

Materials:

-

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Optional: Catalytic N,N-Dimethylformamide (DMF)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the triazole alcohol intermediate and dissolve it in anhydrous DCM. Equip the flask with a dropping funnel and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a basic solution to neutralize HCl gas).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the initial exothermic reaction between the alcohol and SOCl₂.

-

Reagent Addition: Add thionyl chloride dropwise to the cooled, stirred solution over 15-20 minutes. If using catalytic DMF, it can be added prior to the SOCl₂. DMF reacts with SOCl₂ to form the Vilsmeier reagent, which can accelerate the reaction.[16]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The mixture may then be gently heated to reflux (DCM boiling point ~40 °C) to ensure the reaction goes to completion.

-

Monitoring: Monitor the reaction by TLC until the starting alcohol is fully consumed.

-

Workup: Cool the reaction mixture back to room temperature. Carefully and slowly pour the mixture over crushed ice to quench the excess thionyl chloride.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), water, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound, which can be purified by column chromatography or recrystallization.

Section 4: Data Presentation and Characterization

The successful synthesis of the target compound and its precursor should be validated by standard analytical techniques.

| Compound | Step | Typical Yield | Physical Appearance | Key ¹H NMR Signals (CDCl₃, δ ppm) |

| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | 1 | 85-95% | White Solid | ~7.5 (s, 1H, triazole-H), 7.4-7.3 (m, 5H, Ar-H), 5.5 (s, 2H, N-CH₂), 4.8 (s, 2H, O-CH₂) |

| This compound | 2 | 80-90% | Off-white Solid | ~7.6 (s, 1H, triazole-H), 7.4-7.3 (m, 5H, Ar-H), 5.6 (s, 2H, N-CH₂), 4.6 (s, 2H, Cl-CH₂) |

Table 1: Summary of synthetic outcomes and key characterization data.

References

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Retrieved from [Link]

-

ReactionWeb.io. (2025). Alcohol + SOCl2. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

-

Bao, C., et al. (n.d.). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Semantic Scholar. Retrieved from [Link]

-

Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. Retrieved from [Link]

-

Pintori, D., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1945–1957. ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

-

Domingo, L. R., Pérez, P., & Aurell, M. J. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 18(28), 18819-18830. NIH. Retrieved from [Link]

-

Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

-

Singh, P., et al. (2022). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. World Journal of Pharmacy and Pharmaceutical Sciences, 11(12), 654-672. Retrieved from [Link]

-

Echeverria, J., & Aizman, A. (2014). On the regioselectivity of the mononuclear copper-catalyzed cycloaddition of azide and alkynes (CuAAC). A quantum chemical topological study. Journal of Molecular Modeling, 20(4), 2187. PubMed. Retrieved from [Link]

-

Kumar, M., et al. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry, 33(12), 2821-2831. Retrieved from [Link]

-

Gariazzo, M., et al. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

-

Asati, V., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Applied Pharmaceutical Science, 14(1), 1-19. Taylor & Francis. Retrieved from [Link]

-

Domingo, L. R., Pérez, P., & Aurell, M. J. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 18(28), 18819-18830. RSC Publishing. Retrieved from [Link]

Sources

- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 2. ijpsr.com [ijpsr.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. | Semantic Scholar [semanticscholar.org]

- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orgosolver.com [orgosolver.com]

- 13. reactionweb.io [reactionweb.io]

- 14. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the ¹H NMR Characterization of 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole

Introduction

The burgeoning field of medicinal chemistry continually explores novel heterocyclic scaffolds for the development of new therapeutic agents. Among these, 1,2,3-triazoles have garnered significant attention due to their synthetic accessibility via "click" chemistry and their diverse pharmacological activities.[1] The precise and unambiguous structural elucidation of these molecules is paramount to understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for the characterization of such organic compounds.

This comprehensive technical guide provides an in-depth analysis of the ¹H NMR characterization of a key triazole derivative, 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole. This document is tailored for researchers, scientists, and drug development professionals, offering not only a detailed interpretation of its ¹H NMR spectrum but also the fundamental principles and practical methodologies behind the analysis. We will delve into the causality of experimental choices, ensuring a trustworthy and authoritative resource for laboratory practice.

Molecular Structure and Proton Environments

A thorough understanding of the molecule's structure is the cornerstone of spectral interpretation. Below is the chemical structure of this compound, with protons labeled for the ensuing discussion.

Figure 2: Experimental workflow for ¹H NMR characterization.

Spectral Interpretation: A Predicted ¹H NMR Spectrum

Based on established chemical shift ranges and the electronic effects of the substituents, a predicted ¹H NMR spectrum for this compound in CDCl₃ is presented below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |

| H-a (Aromatic) | 7.2-7.4 | 5H | Multiplet (m) | Protons on the phenyl ring typically resonate in this region. The signals for the ortho, meta, and para protons will likely overlap, resulting in a complex multiplet. |

| H-b (Benzylic) | ~5.5 | 2H | Singlet (s) | The methylene protons are adjacent to the electron-withdrawing triazole ring, causing a downfield shift. [2]In the absence of adjacent protons, the signal is expected to be a singlet. [3] |

| H-c (Triazole) | ~7.7 | 1H | Singlet (s) | The proton on the triazole ring is in a deshielded environment due to the electronegativity of the nitrogen atoms and the aromatic character of the ring. [4]With no adjacent protons, it will appear as a singlet. |

| H-d (Chloromethyl) | ~4.6 | 2H | Singlet (s) | The electronegative chlorine atom strongly deshields the adjacent methylene protons, shifting the signal significantly downfield. [5][6][7]This signal will be a singlet due to the absence of neighboring protons. |

Detailed Analysis of Predicted Signals:

-

Aromatic Protons (H-a): The five protons of the benzyl group's phenyl ring are expected to appear as a complex multiplet between 7.2 and 7.4 ppm. While there are technically three different electronic environments (ortho, meta, and para), the differences in their chemical shifts are often small, leading to overlapping signals. [8]

-

Benzylic Protons (H-b): The two benzylic protons are chemically equivalent and are deshielded by the adjacent triazole ring. Their signal is predicted to be a singlet at approximately 5.5 ppm. The lack of coupling to any neighboring protons simplifies this signal to a singlet. [9]

-

Triazole Proton (H-c): The lone proton on the C5 of the triazole ring is in an electron-deficient environment, leading to a significant downfield shift to around 7.7 ppm. [10]As it has no neighboring protons, it will present as a sharp singlet.

-

Chloromethyl Protons (H-d): The two protons of the chloromethyl group are highly deshielded by the adjacent chlorine atom. This results in a downfield chemical shift to approximately 4.6 ppm. The signal will be a singlet as there are no protons on the adjacent carbon atom of the triazole ring.

Conclusion

The ¹H NMR characterization of this compound is a straightforward yet powerful application of modern spectroscopic techniques. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by adhering to a robust experimental protocol, a high-quality spectrum can be obtained that allows for the unambiguous confirmation of the molecule's structure. The predicted spectrum, with its four distinct signals corresponding to the aromatic, benzylic, triazole, and chloromethyl protons, provides a clear spectral signature for this important heterocyclic compound. This guide serves as a valuable resource for researchers, providing both the theoretical underpinnings and practical steps necessary for the successful ¹H NMR analysis of this and related molecules.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of Alberta. NMR Sample Preparation. [Link]

-

ResearchGate. How to Prepare Samples for NMR. [Link]

-

University of Calgary. Ch 13 - Coupling. [Link]

-

Chemistry LibreTexts. 13.5: Spin-Spin Splitting in ¹H NMR Spectra. [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

University of Colorado Boulder, Organic Chemistry. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. The ¹H NMR signals for the methylene proton signals of the benzyl group... [Link]

-

National Institutes of Health. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. [Link]

-

ResearchGate. The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c. [Link]

-

Chemistry Stack Exchange. 1H splitting pattern of benzyl CH2 protons. [Link]

-

Tikrit Journal of Pure Science. Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. [Link]

-

SpectraBase. 1,2,3-Triazole - Optional[1H NMR] - Spectrum. [Link]

-

National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. [Link]

-

ResearchGate. Fig. S20 1 H NMR of 1-benzyl-4-chlorophenyl-1 H -1,2,3-triazole. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031332). [Link]

-

Supporting Information. [Link]

-

University of Regensburg. 1H NMR Spectroscopy. [Link]

-

Journal of Chemistry and Technologies. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

- 1. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. CHLOROMETHYL PHENYL SULFONE(7205-98-3) 1H NMR spectrum [chemicalbook.com]

- 6. 3-(Chloromethyl)heptane(123-04-6) 1H NMR [m.chemicalbook.com]

- 7. Chloromethyl pivalate(18997-19-8) 1H NMR spectrum [chemicalbook.com]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Introduction: The Significance of 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole

An In-depth Technical Guide to the 13C NMR Spectral Data of 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, experimental protocols for data acquisition, and detailed interpretation of the spectral features of this important heterocyclic compound. The insights herein are grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity and practical applicability.

This compound is a versatile synthetic intermediate. The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, found in a variety of FDA-approved drugs, and is prized for its metabolic stability and ability to engage in hydrogen bonding.[1] The benzyl group provides lipophilicity, while the chloromethyl group at the 4-position is a reactive handle, enabling further chemical modifications. This makes the compound a valuable building block for synthesizing more complex molecules via nucleophilic substitution reactions.

Accurate structural elucidation is paramount to confirm the identity and purity of such a key intermediate. 13C NMR spectroscopy is an indispensable analytical technique for this purpose. It provides a distinct signal for each unique carbon atom in a molecule, offering a definitive fingerprint of the carbon skeleton.[2] This guide will walk through the expected 13C NMR spectrum of the title compound, explaining the rationale behind the chemical shift of each carbon atom.

Synthesis and Characterization Workflow

The most common and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The logical workflow for preparing and characterizing this compound involves the synthesis of benzyl azide, followed by its cycloaddition with propargyl chloride, and subsequent purification and spectroscopic analysis.

Caption: Workflow for Synthesis and NMR Analysis.

Experimental Protocol: Synthesis

This protocol describes a typical procedure for synthesizing the title compound.

-

Synthesis of Benzyl Azide: To a solution of benzyl bromide (1.0 eq) in dimethylformamide (DMF), add sodium azide (NaN3, 1.1 eq). Heat the reaction mixture to 90°C for 2 hours.[3] After completion, extract the product with diethyl ether, wash with brine, and dry over Na2SO4. Benzyl azide is used in the next step, often without extensive purification. Caution: Low molecular weight organic azides can be explosive and should be handled with care.

-

Cycloaddition Reaction: In a round-bottom flask, dissolve benzyl azide (1.0 eq) and propargyl chloride (1.0 eq) in a suitable solvent mixture such as t-BuOH/H2O. Add sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.05 eq). Stir the reaction vigorously at room temperature for 12-24 hours.

-

Workup and Purification: Upon reaction completion (monitored by TLC), dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Evaporate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.

13C NMR Data Acquisition

Trustworthy spectral data is foundational to correct structural interpretation. The following protocol outlines the standard procedure for acquiring a quantitative 13C NMR spectrum.

Experimental Protocol: 13C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 20-50 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl3). The CDCl3 serves as the solvent and provides the deuterium lock signal for the spectrometer. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in a 5 mm probe of a high-field NMR spectrometer (e.g., operating at a proton frequency of 400 MHz, which corresponds to a carbon frequency of 100.6 MHz).

-

Data Acquisition Parameters:

-

Experiment: Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments). Broadband proton decoupling ensures that all carbon signals appear as singlets, simplifying the spectrum.[4]

-

Sweep Width: 0 to 220 ppm, which covers the entire range of chemical shifts for common organic compounds.[5]

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for adequate relaxation of carbon nuclei, especially quaternary carbons.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration. The low natural abundance of the 13C isotope (1.1%) necessitates signal averaging to achieve a good signal-to-noise ratio.[2]

-

-

Processing: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio. Perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual CDCl3 signal to 77.16 ppm.

Spectral Analysis and Peak Assignment

The structure of this compound contains ten carbon atoms, but due to the symmetry of the phenyl ring, they exist in eight unique chemical environments. Therefore, eight distinct signals are expected in the proton-decoupled 13C NMR spectrum.

Caption: Structure of this compound with carbon numbering.

Summary of 13C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for this compound. These values are estimated based on typical chemical shift ranges for the functional groups present and data from structurally similar compounds.[6][7][8]

| Carbon Atom(s) | Assignment | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | -C H2Cl | Aliphatic C-Cl | ~41.5 | The electronegative chlorine atom strongly deshields this carbon, shifting it downfield. Typical RCH2Cl signals appear at 40-45 ppm.[8] |

| C4 | Triazole C 4 | Cquat-Triazole | ~145.0 | This is a quaternary carbon within the aromatic triazole ring, attached to the CH2Cl group. In similar 1-benzyl-4-substituted triazoles, this carbon appears far downfield.[6][7] |

| C5 | Triazole C 5 | CH-Triazole | ~123.0 | This methine carbon of the triazole ring is less substituted and appears upfield relative to C4. Its chemical shift is characteristic of the triazole C-H.[6] |

| C6 | -C H2-Ph | Benzylic CH2 | ~54.2 | This benzylic carbon attached to the triazole nitrogen is consistently found in the 54.0-54.3 ppm range in numerous 1-benzyl-1,2,3-triazole derivatives.[6][7][9] |

| C7 | Benzyl C ipso | Cquat-Aromatic | ~134.5 | The aromatic carbon directly attached to the triazole ring nitrogen (ipso-carbon). Its chemical shift is influenced by the electron-withdrawing nature of the heterocyclic ring.[7] |

| C8, C12 | Benzyl C ortho | CH-Aromatic | ~128.2 | The two ortho carbons of the phenyl ring are equivalent due to free rotation. |

| C9, C11 | Benzyl C meta | CH-Aromatic | ~129.2 | The two meta carbons of the phenyl ring are equivalent. Their environment is very similar to the para and ortho carbons, leading to close chemical shifts. |

| C10 | Benzyl C para | CH-Aromatic | ~128.9 | The para carbon of the phenyl ring. |

Detailed Interpretation

-

Aliphatic Region (0-60 ppm): Two signals are expected in this region. The peak around 41.5 ppm is assigned to the chloromethyl carbon (C1) . The high electronegativity of the chlorine atom withdraws electron density, deshielding the carbon nucleus and shifting its resonance downfield compared to a standard methyl group.[8] The second signal, found consistently around 54.2 ppm in related structures, belongs to the benzylic methylene carbon (C6) .[6][7] This carbon is deshielded by the adjacent nitrogen atom of the triazole ring and the phenyl group.

-

Aromatic & Heteroaromatic Region (120-150 ppm): This region contains the remaining six signals.

-

The triazole ring carbons (C4 and C5) are readily distinguished. The protonated carbon C5 is expected to appear further upfield, around 123.0 ppm . The substituted, quaternary carbon C4 is significantly deshielded and will appear far downfield, around 145.0 ppm . This large difference is characteristic of 1,4-disubstituted 1,2,3-triazoles.[6]

-

The benzyl ring carbons typically resonate between 125-140 ppm.[10] The ipso-carbon (C7) , attached to the triazole nitrogen, is the most downfield of the phenyl signals (~134.5 ppm ) due to the direct attachment to the electron-withdrawing heterocyclic system. The remaining ortho, meta, and para carbons (C8-C12 ) will have very similar chemical shifts, appearing as a cluster of signals between 128.2 and 129.2 ppm .[7] Distinguishing between these specific signals without advanced 2D NMR experiments like HSQC and HMBC can be challenging.

-

Conclusion

The 13C NMR spectrum of this compound provides an unambiguous confirmation of its molecular structure. The presence of eight distinct signals, with characteristic chemical shifts for the chloromethyl (~41.5 ppm), benzylic (~54.2 ppm), triazole (~123.0 and ~145.0 ppm), and aromatic carbons (128-135 ppm), serves as a reliable analytical signature. This guide provides the necessary framework for researchers to confidently synthesize, acquire data for, and interpret the spectral features of this valuable chemical intermediate, ensuring high standards of quality and integrity in their scientific endeavors.

References

- Supplementary Information for publications on 1-benzyl-1,2,3-triazole derivatives. The Royal Society of Chemistry. [URL not directly available, but data is frequently published in supplementary materials for journals like RSC Advances or Organic & Biomolecular Chemistry].

-

Reddy, N. B., et al. (2018). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. [Link]

-

SpectraBase. (n.d.). 1,2,3-Triazole. Wiley-VCH GmbH. [Link]

-

Dherange, S., et al. (2023). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [Link]

- Supporting Information for publications detailing synthesis of 1-benzyl-4-substituted-1H-1,2,3-triazoles. [General reference to supplementary data often found with papers on 'click' chemistry].

-

Kumar, A., et al. (2017). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. ResearchGate. [Link]

-

Chirkina, E. A., et al. (2023). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. [Link]

-

SpectraBase. (n.d.). 1,2,3-Triazole. Wiley-VCH GmbH. [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University Chemistry Department. [Link]

-

Supplementary Information. (2024). The Royal Society of Chemistry. [Link]

-

SpectraBase. (n.d.). Chloromethylmethyl ether. Wiley-VCH GmbH. [Link]

-

The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

-

Der Pharma Chemica. (2015). Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. [Link]

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Maitland Jones, Jr. (n.d.). 13C-NMR. Course materials. [Link]

-

Mohamad, I. N., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

University of Calgary. (n.d.). 13C NMR Spectroscopy. University of Calgary Chemistry Department. [Link]

-

Journal of Chemistry and Technologies. (2024). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

-

Chegg. (2020). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol. [Link]

-

PubChemLite. (n.d.). This compound. Université du Luxembourg. [Link]

-

SpectraBase. (n.d.). 1-Benzyl-4-(m-tolyl)-1H-1,2,3-triazole. Wiley-VCH GmbH. [Link]

-

Gilchrist, T. L., et al. (1979). An improved procedure for the preparation of 1‐benzyl‐1H‐1,2,3‐triazoles from benzyl azides. ResearchGate. [Link]

Sources